(E)-1-(1-cinnamoylazetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(1-cinnamoylazetidin-3-yl)pyrrolidine-2,5-dione, also known as CAY-10471, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Pyrrolidine-2,4-diones, known for their structural analogy to amino acids, have been utilized in the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, demonstrating significant chemical versatility and potential for generating linear, extended conformations in dipeptide analogs (Hosseini et al., 2006). Additionally, the synthesis of β-lactam related to cephalosporins from pyrrolidine-2,4-dione highlights its significance in antibiotic development (Lowe & Yeung, 1973).
Anticonvulsant and Anticancer Activities
- Research on 1,3-dialkylated-pyrimidin-2,4-diones, which share structural features with pyrrolidine-2,5-diones, has revealed significant anti-cancer activities against human tumor cell lines, suggesting potential therapeutic applications (Singh & Paul, 2006). Similarly, N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione have been tested for anticonvulsant activity, indicating their potential in developing treatments for epilepsy (Obniska et al., 2005).
Antimicrobial and Antitubercular Studies
- Spiro[pyrrolidin-2,3′-oxindoles], synthesized through 1,3-dipolar cycloaddition of azomethine ylides with (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones, have shown promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This underscores the potential of pyrrolidine-2,5-dione derivatives in the development of new antimicrobial agents (Haddad et al., 2015).
Material Science Applications
- A novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, which includes pyrrolo[3,4-c]pyrrole-1,4-dione units, was synthesized for use as an electron transport layer in inverted polymer solar cells. This application highlights the potential of pyrrolidine-2,5-dione derivatives in enhancing the efficiency of solar energy devices (Hu et al., 2015).
Properties
IUPAC Name |
1-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-15(20)8-9-16(18)21/h1-7,13H,8-11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWXGDKZAZOHCS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.